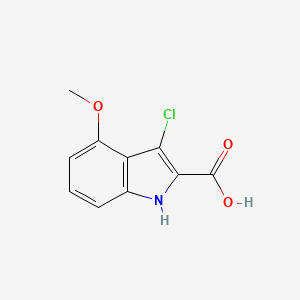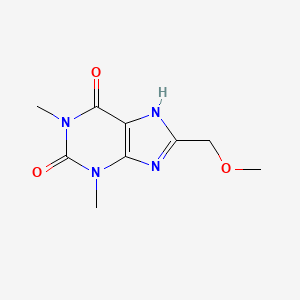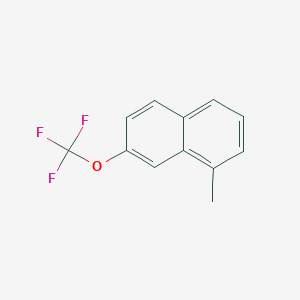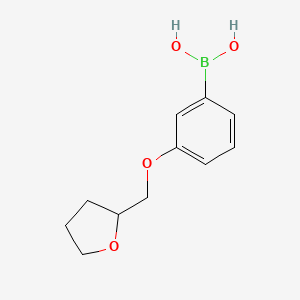
Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-amino-6-(trifluorometil)pirazina-2-carboxilato de metilo es un compuesto químico con la fórmula molecular C7H6F3N3O2 y un peso molecular de 221,14 g/mol Este compuesto se caracteriza por la presencia de un anillo de pirazina sustituido con un grupo amino, un grupo trifluorometil y un grupo éster carboxilato
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del 3-amino-6-(trifluorometil)pirazina-2-carboxilato de metilo generalmente implica la reacción del ácido 3-amino-6-(trifluorometil)pirazina-2-carboxílico con metanol en presencia de un agente deshidratante como cloruro de tionilo o ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para producir el éster deseado .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Tipos de Reacciones:
Oxidación: El grupo amino en el 3-amino-6-(trifluorometil)pirazina-2-carboxilato de metilo puede sufrir oxidación para formar derivados nitro.
Reducción: El grupo éster carboxilato se puede reducir al alcohol correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Hidruro de litio y aluminio o borohidruro de sodio en disolventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados:
Oxidación: Derivados nitro.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de pirazina sustituidos.
Aplicaciones Científicas De Investigación
El 3-amino-6-(trifluorometil)pirazina-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se ha investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos y moduladores de receptores.
Industria: Se utiliza en el desarrollo de agroquímicos y ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción del 3-amino-6-(trifluorometil)pirazina-2-carboxilato de metilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo trifluorometil mejora la lipofilia del compuesto, permitiéndole penetrar las membranas biológicas de manera más efectiva. El grupo amino puede formar enlaces de hidrógeno con proteínas diana, mientras que el grupo éster carboxilato puede participar en varias interacciones químicas, modulando la actividad de las moléculas diana .
Compuestos Similares:
- 3-Amino-5-cloropirazina-2-carboxilato de metilo
- 3-Amino-6-bromopirazina-2-carboxilato de metilo
- 3-Amino-2-pirazinacarboxilato de metilo
Comparación: El 3-amino-6-(trifluorometil)pirazina-2-carboxilato de metilo es único debido a la presencia del grupo trifluorometil, que confiere propiedades electrónicas y estéricas distintas. Esto lo hace más lipofílico y potencialmente más bioactivo en comparación con sus análogos cloro, bromo y no sustituidos. El grupo trifluorometil también mejora la estabilidad del compuesto y la resistencia a la degradación metabólica .
Comparación Con Compuestos Similares
- Methyl 3-amino-5-chloropyrazine-2-carboxylate
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
- Methyl 3-amino-2-pyrazinecarboxylate
Comparison: Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its chloro, bromo, and unsubstituted analogs. The trifluoromethyl group also enhances the compound’s stability and resistance to metabolic degradation .
Propiedades
Número CAS |
1744-13-4 |
|---|---|
Fórmula molecular |
C7H6F3N3O2 |
Peso molecular |
221.14 g/mol |
Nombre IUPAC |
methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6F3N3O2/c1-15-6(14)4-5(11)12-2-3(13-4)7(8,9)10/h2H,1H3,(H2,11,12) |
Clave InChI |
GACGJMLOCBRYAL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CN=C1N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)
![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)
